N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-9(2)18(10(3)4)13(19)11-5-7-12(8-6-11)14(15,16)17/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQMCMRDLLYYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N,n Di Propan 2 Yl 4 Trifluoromethyl Benzamide
Chemo- and Regioselective Synthesis Routes
The primary challenge in the synthesis of N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide lies in the efficient formation of the amide bond between the sterically demanding diisopropylamine (B44863) and the electron-deficient 4-(trifluoromethyl)benzoic acid or its derivatives. Chemo- and regioselectivity are crucial to ensure the desired product is formed with high purity, avoiding side reactions.
The most common and direct approach involves the acylation of diisopropylamine with a derivative of 4-(trifluoromethyl)benzoic acid. The regioselectivity is inherently controlled by the reaction of the amine at the carbonyl group of the benzoic acid derivative. However, the chemoselectivity can be influenced by the choice of activating agent and reaction conditions, especially to prevent side reactions involving the trifluoromethyl group, although it is generally stable under typical amidation conditions.
A standard laboratory-scale synthesis would involve the conversion of 4-(trifluoromethyl)benzoic acid to its more reactive acid chloride, 4-(trifluoromethyl)benzoyl chloride. This highly electrophilic species can then react with diisopropylamine, typically in the presence of a base to neutralize the HCl byproduct.
Table 1: Comparison of Activating Agents for Amide Synthesis
| Activating Agent | Starting Material | Key Features | Potential Challenges |
| Thionyl Chloride (SOCl₂) | 4-(trifluoromethyl)benzoic acid | Readily available, forms highly reactive acid chloride. | Generates corrosive HCl and SO₂ byproducts. |
| Oxalyl Chloride ((COCl)₂) | 4-(trifluoromethyl)benzoic acid | Milder than SOCl₂, byproducts are gaseous. | More expensive than thionyl chloride. |
| Coupling Reagents (e.g., HATU, HBTU) | 4-(trifluoromethyl)benzoic acid | High efficiency for sterically hindered substrates, mild conditions. | Poor atom economy, expensive reagents. |
Catalytic Approaches in Benzamide (B126) Formation
To address the limitations of stoichiometric activating agents, catalytic methods have emerged as powerful tools for amide bond formation, offering improved efficiency and sustainability.
Transition Metal-Mediated Couplings
Transition metal catalysts have been extensively developed for C-N bond formation. For the synthesis of this compound, palladium- and copper-catalyzed reactions are of particular interest. These methods can often proceed under milder conditions than traditional methods and can tolerate a wide range of functional groups.
One potential route is the aminocarbonylation of 4-(trifluoromethyl)aryl halides with diisopropylamine and carbon monoxide, catalyzed by a palladium complex. This approach constructs the benzamide in a single step from readily available starting materials.
Another strategy involves the direct catalytic amidation of 4-(trifluoromethyl)benzoic acid with diisopropylamine. Various transition metal catalysts, including those based on titanium, zirconium, and iron, have been shown to promote the direct formation of amides from carboxylic acids and amines by facilitating the dehydration process. For instance, titanium(IV) alkoxides can be effective catalysts for this transformation.
Table 2: Overview of Transition Metal-Catalyzed Amidation
| Catalyst System | Reactants | Conditions | Advantages |
| Pd(OAc)₂ / Ligand | 4-(trifluoromethyl)aryl halide, Diisopropylamine, CO | Elevated temperature and pressure | Convergent synthesis |
| Ti(OiPr)₄ | 4-(trifluoromethyl)benzoic acid, Diisopropylamine | High temperature, removal of water | Direct amidation, avoids pre-activation |
| Fe-based catalysts | 4-(trifluoromethyl)benzoic acid, Diisopropylamine | Varies | Inexpensive and environmentally benign metal |
Organocatalytic Strategies
Organocatalysis offers a metal-free alternative for amide bond formation, often with high selectivity and under mild conditions. For the synthesis of a sterically hindered amide like this compound, boronic acid derivatives have been shown to be effective catalysts. These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. The addition of an electron-withdrawing group on the boronic acid catalyst can enhance its reactivity. rsc.org
Bifunctional organocatalysts, which can activate both the carboxylic acid and the amine, are also promising. For example, catalysts bearing both a Lewis basic site and a hydrogen-bond donor can facilitate the amide bond formation.
Green Chemistry Principles in Synthetic Optimization
The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste, simplifies purification, and can sometimes lead to faster reaction rates. Several methods for amide synthesis can be adapted to solvent-free conditions. For instance, the direct thermal or microwave-assisted amidation of 4-(trifluoromethyl)benzoic acid with diisopropylamine could potentially be performed without a solvent. researchgate.net
Mechanochemical methods, such as ball milling, have also emerged as a powerful technique for solvent-free synthesis. The reactants are combined in a milling vessel with grinding media, and the mechanical energy drives the reaction to completion. This method has been successfully applied to the synthesis of various amides.
Table 3: Comparison of Reaction Conditions
| Condition | Description | Benefits |
| Conventional Heating in Solvent | Reactants are dissolved in a suitable solvent and heated. | Good control over temperature and mixing. |
| Microwave Irradiation | Microwave energy is used to rapidly heat the reaction mixture. | Can significantly reduce reaction times. |
| Ball Milling | Mechanical energy is used to induce the reaction in the absence of a solvent. | Solvent-free, often faster than conventional methods. |
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov Traditional amide synthesis using stoichiometric coupling reagents often suffers from poor atom economy, as a significant portion of the reagent's mass is incorporated into byproducts. ucl.ac.uk
Catalytic direct amidation methods offer a significant improvement in atom economy, as the catalyst is used in small amounts and the only byproduct is water. This makes catalytic approaches highly desirable from a green chemistry perspective.
Table 4: Atom Economy of Different Amidation Methods
| Method | Byproducts | Atom Economy |
| Acid Chloride Route | HCl, SO₂ (from SOCl₂) | Low |
| Coupling Reagent Route (e.g., HATU) | Urea derivatives, HOBt | Very Low |
| Catalytic Direct Amidation | Water | High |
By carefully selecting the synthetic route and reaction conditions, the synthesis of this compound can be achieved with high efficiency, selectivity, and sustainability.
Flow Chemistry and Continuous Processing for this compound Synthesis
The application of flow chemistry and continuous processing to the synthesis of this compound represents a significant advancement over traditional batch methods. While specific literature detailing a continuous process for this exact molecule is not extensively published, the principles of flow chemistry for amide bond formation are well-established and can be readily adapted. researchgate.netrsc.org
Continuous flow synthesis involves pumping reagents through a network of tubes or microreactors where the reaction occurs. This methodology offers numerous advantages, including superior control over reaction parameters (temperature, pressure, and residence time), enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and streamlined scalability. springernature.com
A prospective continuous flow process for this compound would typically involve two primary streams. The first stream would contain an activated form of 4-(trifluoromethyl)benzoic acid, and the second would contain diisopropylamine. These streams would be converged in a T-mixer to ensure rapid and efficient mixing before entering a heated reactor coil or a packed-bed reactor.
Potential Flow Synthesis Routes:
Acyl Chloride Route: A solution of 4-(trifluoromethyl)benzoyl chloride is mixed with a solution of diisopropylamine and a scavenger base (like triethylamine (B128534) or an immobilized polymer-supported base) to neutralize the generated HCl. The mixture then flows through a heated reactor to ensure complete conversion.
In-Situ Activation Route: A stream containing 4-(trifluoromethyl)benzoic acid and a coupling agent (e.g., carbodiimides or phosphonium (B103445) salts) is mixed with the diisopropylamine stream. acs.org The use of solid-supported coupling agents or scavengers in a packed-bed reactor can simplify purification, allowing for the product to be collected in a continuous manner with high purity. rsc.org For instance, a direct amidation mediated by carbon disulfide over a sustainable alumina (B75360) catalyst has been demonstrated in a flow system for various amides, offering an atom-economical alternative. rsc.org
The benefits of such a system include significantly reduced reaction times, potentially from hours in batch to minutes in flow, and higher, more consistent yields due to precise process control.
| Feature | Batch Processing | Flow Chemistry / Continuous Processing |
| Reaction Time | Hours | Seconds to Minutes |
| Heat Transfer | Poor, risk of local hotspots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |
| Scalability | Difficult, requires re-optimization | Straightforward, "scaling-out" by running longer |
| Process Control | Limited (Temperature, Stirring) | Precise (Temperature, Pressure, Flow Rate, Stoichiometry) |
| Product Purity | Variable, often requires extensive purification | High and consistent, amenable to in-line purification |
Comparative Analysis of Synthetic Efficiencies and Selectivities
The synthesis of this compound can be achieved through several established methods, primarily involving the coupling of a 4-(trifluoromethyl)benzoic acid derivative with diisopropylamine. The efficiency and selectivity of the synthesis are highly dependent on the chosen pathway, particularly the method of carboxylic acid activation. A comparative analysis of the most common synthetic routes is presented below.
Method A: The Acyl Chloride Method
This is a classic and robust method involving the conversion of 4-(trifluoromethyl)benzoic acid to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(trifluoromethyl)benzoyl chloride is then reacted with diisopropylamine, usually in the presence of a base like triethylamine or pyridine (B92270) to scavenge the HCl byproduct.
Efficiency: This method generally provides high yields (>90%) and fast reaction rates.
Selectivity: It is highly selective for the desired amide, with minimal side products if reaction conditions are controlled.
Drawbacks: The use of hazardous reagents like thionyl chloride and the generation of corrosive HCl gas are significant disadvantages, particularly on an industrial scale.
Method B: Direct Amidation with Coupling Reagents
This approach avoids the isolation of the acyl chloride by using a coupling reagent to activate the carboxylic acid in situ. A wide array of coupling reagents are available, which can be broadly categorized. uni-kiel.de
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective. peptide.com Additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included to suppress side reactions and reduce racemization in chiral substrates. sigmaaldrich.com
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, even for sterically hindered amines and acids, leading to rapid reactions and high yields. peptide.comsigmaaldrich.com
Triazine-based Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is an effective coupling agent that can sometimes be used in aqueous or alcoholic media, offering a greener alternative. issuu.com
Method C: Catalytic Direct Amidation
This emerging area focuses on the direct formation of the amide bond from the carboxylic acid and amine with the removal of water, driven by a catalyst. Boron-based catalysts, such as arylboronic acids or tris(2,2,2-trifluoroethyl) borate, have been shown to effectively promote amidation at elevated temperatures. nih.govunimi.it Titanium tetrafluoride (TiF₄) has also been reported as an efficient catalyst for direct amidation. researchgate.net
Efficiency: Yields can be very good, but often require higher temperatures and longer reaction times compared to other methods.
Selectivity: Generally high, with water being the only byproduct, making it an atom-economical and environmentally friendly option.
Drawbacks: May require forcing conditions (high heat) which can be unsuitable for sensitive substrates. Catalyst removal may be necessary.
Comparative Data of Synthetic Routes
The following table provides a comparative overview of these synthetic methodologies for the formation of N,N-disubstituted benzamides, which is representative for the synthesis of the title compound.
| Parameter | Method A: Acyl Chloride | Method B: Coupling Reagent (e.g., HATU) | Method C: Catalytic Direct Amidation (Boron-based) |
| Starting Materials | 4-(trifluoromethyl)benzoyl chloride, Diisopropylamine | 4-(trifluoromethyl)benzoic acid, Diisopropylamine | 4-(trifluoromethyl)benzoic acid, Diisopropylamine |
| Key Reagents | SOCl₂ or (COCl)₂, Triethylamine | HATU, DIEA (Diisopropylethylamine) | Arylboronic acid or B(OCH₂CF₃)₃ |
| Typical Reaction Temp. | 0 °C to Room Temperature | Room Temperature | 80 - 120 °C |
| Typical Reaction Time | 1 - 4 hours | 1 - 6 hours | 12 - 24 hours |
| Typical Yield | > 90% | > 95% | 75 - 95% |
| Key Byproducts | Triethylamine hydrochloride, SO₂ | HOBt/HOAt, Urea/Phosphonate derivatives | Water |
| Advantages | High reactivity, reliable, inexpensive reagents | Mild conditions, high yields, broad substrate scope | High atom economy, environmentally benign |
| Disadvantages | Use of hazardous reagents, corrosive byproduct | Expensive reagents, stoichiometric waste | High temperatures, longer reaction times |
Structural Elucidation and Conformational Analysis of N,n Di Propan 2 Yl 4 Trifluoromethyl Benzamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide. The analysis considers both static structure assignment through multi-dimensional techniques and the molecule's dynamic conformational behavior.
The chemical structure of this compound is expected to yield a distinct set of signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the para-trifluoromethyl group significantly influences the chemical shifts of the aromatic protons and carbons, deshielding them relative to the unsubstituted N,N-diisopropylbenzamide.
¹H NMR: The spectrum is predicted to show three main groups of signals. The aromatic region would display two doublets characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the trifluoromethyl group are expected to resonate further downfield than those ortho to the carbonyl group. The methine protons of the two isopropyl groups would appear as a septet, and due to the dynamic nature of the molecule (discussed in 3.1.2), this signal may be broad at room temperature. The twelve methyl protons would give rise to a doublet.
¹³C NMR: The carbon spectrum would be characterized by signals for the carbonyl carbon, the quaternary carbon of the CF₃ group, and the aromatic carbons. The CF₃ carbon itself would appear as a quartet due to one-bond coupling with the three fluorine atoms. The isopropyl methine and methyl carbons would also be clearly identifiable.
Multi-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment.
COSY: Would confirm the coupling between the aromatic ortho and meta protons and the coupling between the isopropyl methine and methyl protons.
HSQC: Would correlate each proton signal to its directly attached carbon atom.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |
| Aromatic CH (ortho to C=O) | ~7.5-7.6 | ~127-128 | d | |
| Aromatic CH (ortho to CF₃) | ~7.7-7.8 | ~125-126 (q) | d | ¹³C signal shows C-F coupling. |
| Isopropyl CH | ~3.5-4.0 (broad) | ~47-52 (broad) | septet | Signals may be broad due to restricted rotation. |
| Isopropyl CH₃ | ~1.2-1.5 | ~20-21 | d | |
| Carbonyl C | - | ~168-170 | s | |
| Aromatic C (ipso to C=O) | - | ~140-142 | s | |
| Aromatic C (ipso to CF₃) | - | ~132-134 (q) | s | Signal shows C-F coupling. |
| Trifluoromethyl C | - | ~123-125 (q) | s | Quartet due to ¹JCF coupling. |
A key structural feature of N,N-disubstituted amides is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. rsc.orgmdpi.com This restricted rotation, also known as amide bond rotation, renders the two isopropyl groups chemically non-equivalent.
At low temperatures, where rotation is slow on the NMR timescale, separate signals are expected for the two isopropyl groups. The two methine protons would appear as two distinct broad signals, and the four methyl groups would also show magnetic non-equivalence. As the temperature is increased, the rate of rotation around the C-N bond increases. This chemical exchange leads to a broadening of the separate signals, which eventually coalesce into single, time-averaged signals for the methine and methyl groups at higher temperatures. rsc.org
Dynamic NMR (DNMR) experiments, which involve acquiring spectra at various temperatures, would allow for the determination of the activation energy (ΔG‡) for this rotational barrier. For similar N,N-dialkylbenzamides, this barrier is typically in the range of 15-18 kcal/mol.
X-ray Crystallography for Solid-State Molecular Architecture
Although a published crystal structure for this compound was not found, its solid-state architecture can be predicted with high confidence by examining the structures of analogous compounds.
The two isopropyl groups would adopt a conformation that minimizes steric clash with each other and the aromatic ring. The trifluoromethyl group, being a strong electron acceptor, may participate in intermolecular interactions.
Analysis of the refined crystallographic data would provide insight into the intermolecular packing forces. In the absence of strong hydrogen bond donors, the crystal packing would likely be dominated by van der Waals forces and weak C-H···O or C-H···F hydrogen bonds. The presence of the aromatic ring suggests that π-π stacking interactions might also play a role in stabilizing the crystal lattice. nih.gov
Interactive Table 2: Expected Crystallographic Parameters and Key Bond Lengths/Angles
| Parameter | Expected Value | Notes |
| Crystal System | Monoclinic or Orthorhombic | Common for such organic molecules. |
| Space Group | e.g., P2₁/c, Pbca | Centrosymmetric space groups are common. |
| C=O Bond Length | ~1.23 - 1.25 Å | Typical for an amide carbonyl. |
| Amide C-N Bond Length | ~1.33 - 1.35 Å | Shorter than a C-N single bond, indicating double bond character. |
| N-C(isopropyl) Bond Length | ~1.47 - 1.49 Å | Standard sp²-sp³ C-N bond. |
| C-CF₃ Bond Length | ~1.48 - 1.50 Å | Standard aromatic C-C bond. |
| C-F Bond Length | ~1.33 - 1.35 Å | Typical C-F bond length. |
| Phenyl/Amide Dihedral Angle | 30° - 60° | A balance between conjugation and steric hindrance. |
Vibrational Spectroscopy for Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the various bond vibrations within the molecule. The spectrum of the parent compound, N,N-diisopropylbenzamide, serves as a useful reference.
The FTIR and Raman spectra of this compound would be dominated by several characteristic absorption bands:
Amide I Band (C=O Stretch): This is typically the most intense band in the IR spectrum for amides and is expected to appear in the region of 1630-1660 cm⁻¹. This band is sensitive to the electronic environment.
Aromatic C=C Stretching: Multiple bands are expected between 1450 and 1600 cm⁻¹.
C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ region.
Amide C-N Stretch: This vibration is often coupled with others and appears in the 1200-1400 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl groups appear just below 3000 cm⁻¹.
Comparing the spectrum to that of N,N-diisopropylbenzamide, a shift in the Amide I band to a slightly higher wavenumber might be anticipated due to the electron-withdrawing effect of the trifluoromethyl group.
Interactive Table 3: Predicted Major Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Amide C=O Stretch (Amide I) | 1640 - 1660 | Very Strong (IR) |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-F Stretch (asymmetric) | ~1325 | Very Strong |
| C-F Stretch (symmetric) | ~1170, ~1130 | Very Strong |
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum is predicted to exhibit several characteristic absorption bands corresponding to its distinct structural components: the tertiary amide, the isopropyl groups, and the para-substituted trifluoromethylphenyl ring.
The most prominent feature in the FTIR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is anticipated to be observed around 1300-1400 cm⁻¹. The aliphatic C-H bonds of the two isopropyl groups will likely produce stretching vibrations in the 2850-2970 cm⁻¹ region and bending vibrations around 1370-1390 cm⁻¹ (characteristic of gem-dimethyl groups) and 1450-1470 cm⁻¹.
The aromatic part of the molecule is expected to show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ range. The para-substitution pattern may give rise to a distinct C-H out-of-plane bending vibration in the 800-860 cm⁻¹ region. The trifluoromethyl (CF₃) group is characterized by strong C-F stretching vibrations, which are anticipated to appear in the range of 1100-1350 cm⁻¹.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2850-2970 | C-H Stretch | Isopropyl groups |
| 1630-1680 | C=O Stretch | Tertiary Amide |
| 1400-1600 | C=C Stretch | Aromatic Ring |
| 1370-1390 | C-H Bend | Isopropyl (gem-dimethyl) |
| 1100-1350 | C-F Stretch | Trifluoromethyl |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to clearly show the vibrations of the aromatic ring and the trifluoromethyl group.
The symmetric stretching of the benzene ring is predicted to produce a strong band around 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the isopropyl groups are also expected to be visible. The C-N bond of the amide and the C-C bonds of the isopropyl groups will likely give rise to signals in the fingerprint region. The symmetric vibrations of the trifluoromethyl group are also expected to be Raman active.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Phenyl Ring |
| 2850-2970 | Aliphatic C-H Stretch | Isopropyl groups |
| ~1600 | Symmetric C=C Stretch | Aromatic Ring |
| 1100-1350 | C-F Symmetric Stretch | Trifluoromethyl |
High-Resolution Mass Spectrometry for Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns upon ionization. For this compound, electron ionization (EI) or electrospray ionization (ESI) could be employed.
Upon ionization, the molecule is expected to undergo a series of characteristic fragmentation reactions. A primary fragmentation pathway would likely involve the cleavage of the amide bond. Alpha-cleavage adjacent to the nitrogen atom of the diisopropylamino group is also a probable fragmentation route, leading to the loss of a propyl radical. The trifluoromethyl group is a stable entity and may be lost as a neutral radical or be part of larger charged fragments.
A plausible fragmentation pathway could initiate with the formation of the molecular ion [M]⁺•. Subsequent fragmentation could involve the loss of an isopropyl group to form a stable acylium ion. Another key fragmentation would be the cleavage of the bond between the carbonyl carbon and the aromatic ring.
Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation of this compound
| m/z (predicted) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 273.13 | [C₁₄H₁₈F₃NO]⁺• | - |
| 230.10 | [C₁₁H₁₃F₃NO]⁺• | C₃H₇• |
| 173.04 | [C₈H₄F₃O]⁺ | •N(C₃H₇)₂ |
| 145.02 | [C₇H₄F₃]⁺ | CO |
Chiroptical Spectroscopy (If Applicable to Enantiomeric Forms)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules that can exist as enantiomers. A molecule is chiral if it is non-superimposable on its mirror image.
In the case of this compound, the molecule is achiral. It does not possess any stereogenic centers (chiral carbons). The nitrogen atom of the tertiary amide is trigonal planar or undergoes rapid pyramidal inversion, and therefore is not a stable stereocenter. While restricted rotation around the aryl-C(O) or C(O)-N bonds can lead to atropisomerism in highly hindered systems, the steric bulk of the diisopropyl groups is generally insufficient to create a high enough barrier to rotation at room temperature to allow for the isolation of stable enantiomeric atropisomers. Consequently, this compound is not expected to exhibit optical activity, and chiroptical spectroscopy is not applicable for its structural analysis.
Computational and Theoretical Studies on N,n Di Propan 2 Yl 4 Trifluoromethyl Benzamide
Molecular Dynamics (MD) Simulations for Conformational Landscapes
The static picture provided by quantum chemical calculations can be complemented by Molecular Dynamics (MD) simulations, which model the movement of atoms and molecules over time. An MD simulation of N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide would reveal its conformational flexibility, showing how the diisopropyl groups and the trifluoromethylphenyl moiety rotate and flex under physiological conditions. This is particularly important for understanding how the molecule might interact with biological targets, as its shape and dynamics can influence binding affinity. The results of an MD simulation could be used to generate a conformational landscape, illustrating the different shapes the molecule can adopt and their relative energies.
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, an FMO analysis would identify the regions of the molecule that are most likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic). The spatial distribution of the HOMO and LUMO would highlight the probable sites of interaction with other molecules, providing a qualitative understanding of its reactivity.
A hypothetical FMO analysis might reveal that the HOMO is localized on the benzamide (B126) portion, while the LUMO is influenced by the electron-withdrawing trifluoromethyl group.
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions. For this compound, an EPS map would show regions of negative potential (typically colored red or orange) and positive potential (typically colored blue). The negative regions, likely around the oxygen and fluorine atoms, would indicate areas that are attractive to positively charged species, while the positive regions would be attractive to negatively charged species. This information is crucial for understanding non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.
Rational Design Principles Derived from Computational Models
Computational and theoretical studies are pivotal in the rational design of novel molecules, providing a framework to understand and predict the behavior of chemical compounds at an atomic level. For this compound and its analogs, these computational approaches offer a systematic way to explore the chemical space and guide the synthesis of new derivatives with enhanced properties. The principles derived from such models are centered on understanding structure-activity relationships (SAR) and structure-property relationships (SPR).
A cornerstone of the rational design process is the use of molecular modeling to elucidate the three-dimensional structures of molecules and their interactions with biological targets. nih.govnih.gov For benzamide derivatives, computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and pharmacophore analysis are instrumental. nih.govtandfonline.com These models help to identify the key structural features that are essential for a compound's biological activity.
Pharmacophore models, for instance, define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific receptor. nih.gov For benzamide analogs, a common pharmacophore model might include a hydrophobic group, an aromatic ring, and hydrogen bond acceptors. nih.gov The trifluoromethyl group on the benzamide ring is a critical feature, often contributing to both hydrophobic interactions and metabolic stability.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity. nih.govvensel.org In the context of benzamide derivatives that act as enzyme inhibitors, docking studies can reveal crucial interactions between the ligand and the active site residues of the protein. nih.govnih.gov For example, research on substituted benzyl (B1604629) benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors has shown that these compounds fit within the binding cleft of CETP, primarily driven by hydrophobic interactions. nih.gov The scaffold of these benzamides aligns well with the pharmacophoric points of known CETP inhibitors. nih.gov
The insights gained from docking studies can guide the rational design of more potent and selective inhibitors. For instance, if a docking simulation reveals an unoccupied hydrophobic pocket in the active site, a medicinal chemist might rationally design a new analog with an additional hydrophobic substituent to fill that pocket, thereby potentially increasing binding affinity.
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov These models often use descriptors derived from computational chemistry, such as electronic properties, steric parameters, and hydrophobicity. For substituted benzamides, QSAR models have demonstrated that topological descriptors and molecular connectivity indices can effectively model their antimicrobial activity. nih.gov
The following table illustrates the types of data that can be generated from computational studies to guide the rational design of this compound analogs.
| Molecular Descriptor | Computational Method | Design Principle |
| Binding Affinity (ΔG) | Molecular Docking | Lower binding energy suggests stronger interaction with the target. |
| Pharmacophore Fit Score | Pharmacophore Modeling | Higher score indicates better alignment with the essential features for activity. |
| HOMO-LUMO Gap | Density Functional Theory (DFT) | Relates to the chemical reactivity and stability of the molecule. |
| Lipophilicity (logP) | QSAR/Molecular Properties Prediction | Influences solubility, absorption, and distribution. |
| Steric Hindrance | Molecular Mechanics | Can affect the ability of the molecule to fit into a binding site. |
Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the movement of atoms over time, providing insights into the stability of the complex. nih.govmdpi.com
Utilizing pharmacophore models to ensure that new designs retain the essential features for biological activity. nih.gov
Employing molecular docking to predict and optimize the binding interactions with the target protein. nih.govvensel.org
Leveraging 3D-QSAR models to understand the influence of steric and electronic fields on activity. tandfonline.com
Analyzing the impact of substituents, such as the trifluoromethyl group, on both binding and pharmacokinetic properties. scielo.br
By integrating these computational strategies, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery and development process.
Chemical Reactivity and Mechanistic Investigations of N,n Di Propan 2 Yl 4 Trifluoromethyl Benzamide
Reaction Pathways and Intermediate Characterization
The reaction pathways of N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide are largely governed by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the aromatic ring and the trifluoromethyl group.
One potential pathway involves the direct alkylation of the benzamide (B126) . While amides are generally considered poor electrophiles due to resonance stabilization, they can react with strong nucleophiles. For instance, N,N-dialkyl benzamides can undergo direct alkylation with methyl sulfides promoted by a strong base like lithium diisopropylamide (LDA). This reaction proceeds through the ortho-lithiation of the benzamide, which then promotes the deprotonation of the methyl sulfide. The resulting carbanion attacks the amide's carbonyl carbon, leading to a nucleophilic acyl substitution. The proposed mechanism involves the formation of a ketone intermediate which is subsequently enolized.
Another potential reaction pathway is C-H activation . Benzamides can undergo Rh(III)-catalyzed C-H activation and coupling with donor/acceptor diazo compounds to form γ-lactams. Mechanistic experiments on related systems suggest that the C-H activation step is turnover-limiting and irreversible.
Kinetics and Thermodynamics of Reactions Involving the Compound
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are not readily found in the literature. However, general principles of reaction kinetics can be applied. For instance, in the alkylation of N,N-dialkyl benzamides, the reaction rate would be dependent on the concentration of the reactants and the temperature.
A model system for studying reaction kinetics is the fluorescence quenching of N-acetyltryptophanamide (NATA) by N-bromosuccinimide (NBS). This reaction exhibits pseudo-first-order kinetics when NBS is in excess. Similar stopped-flow techniques could be employed to study the kinetics of fast reactions involving this compound.
Influence of Substituents on Reaction Selectivity and Rate
The substituents on the benzamide ring significantly influence its reactivity. The trifluoromethyl group (-CF3) at the para-position is a strong electron-withdrawing group. This property has several effects:
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the -CF3 group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Acidity of Ortho C-H Bonds: The inductive effect of the -CF3 group increases the acidity of the C-H bonds ortho to the amide group, facilitating reactions like directed ortho-lithiation.
Influence on C-H Activation: In Rh(III)-catalyzed C-H activation reactions of benzamides, competition experiments have shown that electron-deficient amides react faster, suggesting that more acidic C-H bonds are favored in the activation step.
The N,N-di(propan-2-yl) groups are sterically bulky. This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon and may affect the rate and selectivity of certain reactions. For example, in the direct alkylation of benzamides, sterically bulky N,N-dicyclohexyl benzamide has been shown to react smoothly.
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is generally very stable and inert due to the strength of the carbon-fluorine bonds. However, it can participate in or influence reactions under specific conditions. Its strong electron-withdrawing nature is its most significant contribution to the molecule's reactivity. The introduction of a -CF3 group into organic molecules is a key strategy in medicinal chemistry.
Reactions involving the aromatic trifluoromethyl group often require specific reagents or catalysts. These can include coupling reactions, as well as nucleophilic and electrophilic aromatic substitutions, though the latter is less common due to the deactivating nature of the -CF3 group.
Carbonyl Reactivity and Related Transformations
The carbonyl group in this compound is the primary site for nucleophilic attack. Due to resonance stabilization, the amide carbonyl is less electrophilic than that of ketones or aldehydes. However, transformations are possible, often requiring activation or harsh reaction conditions.
The direct conversion of amides to ketones typically requires transition metal catalysts or reactive organometallic reagents. The reaction of N,N-dialkyl benzamides with methyl sulfides using LDA provides a method for the synthesis of α-sulfenylated ketones, demonstrating a transformation of the amide carbonyl.
The reactivity of carbonyl compounds towards nucleophiles can be understood through resonance theory, where a minor resonance structure places a positive charge on the carbonyl carbon, indicating its electrophilicity.
Stereochemical Aspects of Chemical Transformations (If Applicable)
Specific studies on the stereochemical outcomes of reactions involving this compound are not available. However, in reactions where a new chiral center is formed, the stereochemistry would be a critical aspect to consider. For example, the reduction of a prochiral ketone with a chiral hydride reagent can lead to the formation of a specific stereoisomer of the corresponding alcohol. If the carbonyl group of the benzamide were to be transformed in a way that generates a stereocenter, the steric bulk of the diisopropylamino group could potentially influence the stereochemical outcome.
Derivatization Strategies and Analogue Synthesis for N,n Di Propan 2 Yl 4 Trifluoromethyl Benzamide
Synthesis of Novel Benzamide (B126) Analogues
The foundational approach to generating novel analogues of N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide involves standard amide coupling reactions. The most common method is the reaction of an activated carboxylic acid derivative, typically a benzoyl chloride, with a secondary amine.
The synthesis commences with the preparation of the requisite 4-(trifluoromethyl)benzoyl chloride. This can be achieved by treating 4-(trifluoromethyl)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.fi Alternatively, processes have been developed for preparing trifluoromethyl-benzoyl halides from the corresponding trichloromethyl-benzoyl halides via reaction with hydrogen fluoride (B91410) in the presence of a halogen transfer catalyst. google.com
Once the acyl chloride is obtained, it is reacted with diisopropylamine (B44863) to form the target amide bond. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct. wikipedia.orghud.ac.uk This general methodology allows for the synthesis of a wide array of benzamide analogues by varying either the substituted benzoyl chloride or the secondary amine component. nih.govresearchgate.net
Table 1: Synthesis of Benzamide Analogues via Amide Coupling This table presents a representative, interactive list of potential benzamide analogues synthesized through the reaction of various substituted benzoyl chlorides with diisopropylamine.
| Benzoyl Chloride Precursor | Resulting Analogue | Notes |
|---|---|---|
| 4-(Trifluoromethyl)benzoyl chloride | This compound | Parent Compound |
| 3-Bromo-4-(trifluoromethyl)benzoyl chloride | 3-Bromo-N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide | Precursor for cross-coupling |
| 4-Nitrobenzoyl chloride | N,N-Di(propan-2-yl)-4-nitrobenzamide | CF₃ group replaced by NO₂ |
Modification of the N-Di(propan-2-yl) Moiety
Direct post-synthesis modification of the bulky N,N-di(propan-2-yl) group is chemically challenging due to the stability of the C-N bonds. Selective dealkylation of one isopropyl group while retaining the other is generally not a feasible synthetic route. beilstein-journals.org
A more practical and versatile strategy involves the de novo synthesis of analogues using different secondary amines during the initial amide coupling step. This approach allows for systematic variation of the steric and electronic properties of the N-substituents. A library of analogues can be created by reacting 4-(trifluoromethyl)benzoyl chloride with a diverse set of commercially available or synthesized secondary amines. hud.ac.uk
Table 2: Analogues from Modification of the Amine Moiety This interactive table illustrates analogues created by reacting 4-(trifluoromethyl)benzoyl chloride with various secondary amines.
| Secondary Amine | Resulting Analogue | Key Feature |
|---|---|---|
| Diethylamine | N,N-Diethyl-4-(trifluoromethyl)benzamide | Reduced steric bulk |
| Pyrrolidine | (4-(Trifluoromethyl)phenyl)(pyrrolidin-1-yl)methanone | Cyclic, less flexible |
| Piperidine | (4-(Trifluoromethyl)phenyl)(piperidin-1-yl)methanone | Larger cyclic amine |
Introduction of Diverse Substituents on the Aromatic Ring
Several powerful synthetic methods can be employed to introduce a wide range of functional groups onto the aromatic ring of this compound.
Directed ortho-Metalation (DoM): The N,N-diisopropylamide group is a potent directed metalation group (DMG). wikipedia.orgorganic-chemistry.org It can coordinate with strong organolithium bases, such as n-butyllithium or sec-butyllithium, to direct the deprotonation of the aromatic ring exclusively at the ortho positions (C3 and C5). uwindsor.cabaranlab.org The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide variety of electrophiles, allowing for the regioselective installation of substituents. unblog.fr
Palladium-Catalyzed Cross-Coupling: For substitution at positions other than ortho, a halogenated precursor, such as 3-bromo-N,N-di(propan-2-yl)-4-(trifluoromethyl)benzamide, can be synthesized. This bromo-derivative can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Hiyama, Heck) to introduce aryl, heteroaryl, alkyl, or vinyl groups. researchgate.netnih.gov
Nucleophilic Aromatic Substitution (SNAr): The trifluoromethyl group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. If a suitable leaving group (e.g., fluorine or chlorine) is also present on the ring, SNAr reactions can be used to introduce nucleophiles like alkoxides, thiolates, and amines. masterorganicchemistry.comlibretexts.org This strategy would require starting with a precursor like 4-fluoro-3-nitrobenzoyl chloride, followed by amidation and subsequent nucleophilic displacement of the fluoride.
Table 3: Strategies for Aromatic Ring Functionalization This interactive table summarizes methods for introducing substituents onto the aromatic ring.
| Method | Position(s) | Example Reactant | Example Substituent Introduced |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | C3, C5 | Iodine (I₂) | Iodo (-I) |
| Directed ortho-Metalation (DoM) | C3, C5 | Dimethylformamide (DMF) | Formyl (-CHO) |
| Suzuki Coupling | C3 (from bromo-precursor) | Phenylboronic acid | Phenyl (-C₆H₅) |
Functionalization of the Trifluoromethyl Group (If Feasible)
The trifluoromethyl (CF₃) group is exceptionally stable due to the strength of the carbon-fluorine bond, making its direct functionalization extremely challenging. nih.gov Most synthetic strategies for creating analogues with modified fluorinated groups rely on starting materials that already contain the desired functionality, rather than attempting a post-synthetic modification of the CF₃ group.
Recent advances in photoredox catalysis and radical chemistry have enabled some C-H trifluoromethylations of arenes and heterocycles, but these methods introduce a CF₃ group rather than modify an existing one. nih.govacs.org While some specialized methods for C-F bond activation exist, they are often not practical for routine analogue synthesis. beilstein-journals.org Therefore, for the purpose of generating diverse analogues of this compound, modifying other parts of the molecule is a more synthetically feasible approach.
Structure-Reactivity Relationships in Derivatives
The chemical reactivity and potential biological activity of derivatives are heavily influenced by the electronic and steric nature of their substituents. nih.govnih.gov
Electronic Effects: The parent trifluoromethyl group at the C4 position is a potent electron-withdrawing group due to the high electronegativity of fluorine. This deactivates the aromatic ring toward electrophilic aromatic substitution but is crucial for activating the ortho positions toward deprotonation in Directed ortho-Metalation. youtube.com Adding further electron-withdrawing groups (e.g., -NO₂) would enhance this effect, while adding electron-donating groups (e.g., -OCH₃, -CH₃) would counteract it, altering the reactivity of the ring.
Steric Effects: The N,N-di(propan-2-yl) moiety is sterically demanding. This bulk can influence the conformation of the molecule and its ability to interact with biological targets. Modifications to this group, such as replacing it with smaller (N,N-diethyl) or cyclic (pyrrolidinyl) groups, would significantly alter the steric profile of the molecule. mdpi.com Substituents at the ortho positions (C3, C5) would also introduce significant steric hindrance, potentially restricting the rotation of the amide bond.
Understanding these relationships is critical for the rational design of new analogues with desired chemical properties and biological functions. frontiersin.org
Development of Library Synthesis Approaches
To efficiently explore the structure-activity relationships, the development of library synthesis approaches is essential. Combinatorial chemistry techniques, both in solution-phase and on solid-phase, can be adapted to rapidly generate a large number of diverse analogues. wikipedia.org
A parallel synthesis approach could be implemented where a matrix of starting materials is used. For example, a set of diverse substituted benzoyl chlorides could be reacted with a set of diverse secondary amines in a multi-well plate format. acs.orgnih.gov
Workflow for Library Synthesis:
Precursor Generation: Synthesize a small library of substituted 4-(trifluoromethyl)benzoyl chlorides using methods like DoM followed by reaction with an electrophile and subsequent conversion to the acid chloride.
Parallel Amidation: In a parallel synthesizer or multi-well plate, react each unique benzoyl chloride with a library of different secondary amines.
Purification and Analysis: Employ high-throughput purification techniques (e.g., mass-directed preparative HPLC) and analysis (e.g., LC-MS) to isolate and characterize the individual products in the library.
This strategy allows for the systematic and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new compounds with optimized properties. imperial.ac.uk
Intermolecular Interactions and Supramolecular Chemistry of N,n Di Propan 2 Yl 4 Trifluoromethyl Benzamide
Hydrogen Bonding Networks in Solid and Solution States
A comprehensive search of scientific databases and literature indicates that there are currently no published studies detailing the hydrogen bonding networks of N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide in either the solid or solution state. The molecular structure of this compound, featuring a tertiary amide, precludes the classic N-H···O hydrogen bonding that is often a dominant feature in the crystal packing of primary and secondary amides. The absence of a hydrogen bond donor on the amide nitrogen significantly limits its capacity to form strong, directional hydrogen bond networks that dictate supramolecular assembly.
While the oxygen atom of the carbonyl group and the fluorine atoms of the trifluoromethyl group could theoretically act as hydrogen bond acceptors, this would require the presence of suitable donor molecules. In the pure solid state of this compound, the potential for hydrogen bonding is limited to weaker C-H···O and C-H···F interactions. The significance and geometry of such weak hydrogen bonds have not been experimentally determined for this compound.
π-π Stacking and Aromatic Interactions
There is no specific experimental or computational data available in the current body of scientific literature that describes π-π stacking or other aromatic interactions for this compound. The presence of a trifluoromethyl-substituted benzene (B151609) ring in the molecule provides the structural basis for potential π-π stacking interactions. Such interactions are a significant non-covalent force in the stabilization of crystal structures and molecular assemblies. The electron-withdrawing nature of the trifluoromethyl group would influence the quadrupole moment of the aromatic ring, potentially favoring specific stacking geometries such as parallel-displaced or T-shaped arrangements. However, without experimental data from techniques like single-crystal X-ray diffraction, any discussion of the operative π-π stacking modes remains speculative.
Self-Assembly Phenomena and Aggregate Formation
There is a lack of published research on the self-assembly phenomena or aggregate formation of this compound. The propensity of a molecule to self-assemble is dictated by the interplay of various intermolecular forces. Given the absence of strong, directional hydrogen bonds, any self-assembly in this system would likely be governed by a combination of weaker interactions, including dipole-dipole forces, π-π stacking, and van der Waals interactions. The bulky diisopropyl groups on the amide nitrogen may also play a significant steric role in directing or hindering the formation of ordered aggregates. Spectroscopic or microscopic studies that could provide evidence of self-assembly in solution or the solid state have not been reported.
Host-Guest Chemistry and Complexation Studies
A review of the scientific literature indicates that this compound has not been investigated in the context of host-guest chemistry or complexation studies. Host-guest chemistry relies on the ability of a host molecule to bind a guest molecule through non-covalent interactions, often involving a pre-organized cavity or binding site. There are no reports of this compound acting as either a host or a guest in a supramolecular complex. Such studies would be necessary to determine its binding affinities and selectivities for potential guest molecules.
Co-crystallization and Polymorphism Studies
There are no published reports on the co-crystallization or polymorphism of this compound. Co-crystallization involves the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio. This technique is often employed to modify the physicochemical properties of a compound. The potential of this compound to form co-crystals with other molecules has not been explored.
Similarly, polymorphism, the ability of a compound to exist in more than one crystalline form, has not been studied for this molecule. A polymorphism screen would be required to identify if different crystalline phases with distinct packing arrangements and properties can be accessed.
Advanced Applications in Materials Science and Catalysis Excluding Prohibited Areas
Integration into Functional Polymer Architectures
The incorporation of N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide into polymer chains could impart unique properties to the resulting materials. The presence of the trifluoromethyl (-CF3) group is of particular interest, as it is known to enhance thermal stability, chemical resistance, and hydrophobicity, while also lowering the refractive index and dielectric constant of polymers.
The amide functionality presents a potential site for polymerization. For instance, if a reactive group were introduced onto the phenyl ring or one of the isopropyl groups, the molecule could act as a monomer. Alternatively, the inherent properties of the benzamide (B126) structure could be exploited by physically blending or grafting it onto existing polymer backbones.
Hypothetical Polymerization Pathways and Properties:
| Polymerization Strategy | Potential Monomer Modification | Expected Polymer Properties |
| Chain-growth polycondensation | Introduction of an amino or carboxyl group on the phenyl ring | Enhanced thermal stability, low surface energy |
| Grafting onto existing polymers | Activation of a C-H bond for attachment | Modified surface properties (e.g., increased hydrophobicity) |
Further research would be necessary to explore suitable polymerization conditions and to fully characterize the physicochemical properties of such novel polymers.
Role as Ligands in Organometallic Chemistry
In organometallic chemistry, ligands play a crucial role in modulating the electronic and steric properties of a metal center, thereby influencing the reactivity and selectivity of catalysts. The this compound molecule possesses potential donor atoms in the oxygen of the carbonyl group and the nitrogen of the amide group, which could coordinate to a metal center.
The bulky diisopropyl groups would create a sterically hindered environment around a coordinated metal, which could be advantageous in certain catalytic reactions by promoting selectivity. The electron-withdrawing nature of the trifluoromethyl group would influence the electron density on the benzamide moiety, and consequently, the donor properties of the oxygen and nitrogen atoms. This electronic effect could be fine-tuned to optimize the performance of a metal complex in a specific catalytic transformation.
Potential Coordination Modes and Effects:
| Donor Atom(s) | Coordination Mode | Potential Influence on Metal Center |
| Carbonyl Oxygen | Monodentate | Lewis basic interaction, influences electrophilicity |
| Amide Nitrogen and Carbonyl Oxygen | Bidentate (chelating) | Formation of a stable metallacycle, steric shielding |
The synthesis and characterization of organometallic complexes featuring this benzamide as a ligand would be the first step in exploring its potential in catalysis.
Supramolecular Assembly for Novel Material Properties
Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-defined molecular architectures. The structure of this compound offers several features that could be exploited for supramolecular assembly.
The amide group can act as both a hydrogen bond donor (if deprotonated at the nitrogen) and acceptor (at the carbonyl oxygen). The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The trifluoromethyl group can engage in dipole-dipole or other electrostatic interactions. By carefully designing complementary molecules, it is conceivable to direct the self-assembly of this benzamide into higher-order structures like liquid crystals, gels, or porous materials.
Applications in Chemo/Biosensor Design (Principles, not specific sensors)
The fundamental principle behind a chemical or biological sensor is the interaction of a target analyte with a receptor molecule, which in turn produces a measurable signal. The this compound scaffold could be functionalized to act as a selective receptor for specific analytes.
This compound as a Catalyst or Co-catalyst Component
While there is no direct evidence of this compound itself acting as a catalyst, its structural features suggest potential roles in catalytic systems. The amide functionality could, under certain conditions, participate in reactions as a nucleophile or a base.
More plausibly, it could function as a co-catalyst or an additive. For instance, its ability to form hydrogen bonds could allow it to act as a template or a directing group in a reaction, influencing the stereochemistry or regioselectivity of the outcome. The steric bulk of the diisopropyl groups could also play a role in controlling access to a catalytic active site.
Molecular Recognition and Binding Mechanisms Non Clinical Focus
In Vitro Binding Studies with Model Macromolecules (e.g., proteins, DNA)
No published studies detailing the in vitro binding of N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide to model macromolecules were found.
Mechanistic Insights into Enzyme Inhibition (General Principles, not therapeutic targets)
There is no available research on the enzyme inhibition properties or mechanisms of this compound.
Receptor-Ligand Interaction Dynamics at a Molecular Level
Specific data on the receptor-ligand interaction dynamics for this compound are not available in the scientific literature.
Characterization of Binding Pockets and Interaction Motifs
Without binding studies, the specific binding pockets and interaction motifs for this compound have not been characterized.
Role of Trifluoromethyl Group in Molecular Recognition
While the trifluoromethyl group is known to influence factors such as lipophilicity, metabolic stability, and binding affinity through various interactions (e.g., hydrophobic, electrostatic, and sometimes hydrogen bonding), its specific role in the molecular recognition of this compound has not been experimentally determined.
Future Perspectives and Emerging Research Avenues for N,n Di Propan 2 Yl 4 Trifluoromethyl Benzamide
Exploration of Undiscovered Reactivity Patterns
The unique combination of an electron-deficient aromatic ring and a bulky amide group in N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide opens the door to novel chemical transformations. Future research could focus on leveraging these features to uncover new reactivity patterns.
C–H Activation : The aromatic ring, activated by the electron-withdrawing trifluoromethyl group, is a prime candidate for transition-metal-catalyzed C–H activation. Research has demonstrated the utility of amide directing groups in guiding ortho-C–H functionalization. rsc.orgnih.govresearchgate.net Future studies could explore ortho-arylation, -alkenylation, or -alkynylation reactions, providing a direct route to highly functionalized derivatives. The steric hindrance from the diisopropyl groups could offer unique regioselectivity compared to less bulky amides.
Photocatalysis : Recent advancements in photocatalysis have enabled novel transformations of benzamides, including C–H arylation and N-dealkylation under mild conditions. diva-portal.orgacs.orgrsc.orgrsc.org The N,N-diisopropyl group in the target molecule could be a site for photocatalytic reactions, potentially leading to N-dealkylation or the formation of α-amino radicals for subsequent C-C bond formation. The influence of the trifluoromethyl group on the electronic properties of the benzamide (B126) core could lead to unique reactivity under photocatalytic conditions.
Trifluoromethyl Group Transformations : While the CF3 group is generally stable, its strong electron-withdrawing nature can influence the reactivity of the entire molecule. nih.gov Future research could investigate reactions that modify the CF3 group itself or leverage its electronic influence to control reactions at other positions on the aromatic ring.
A summary of potential reactivity explorations is presented in Table 1.
| Reaction Type | Potential Outcome | Key Influencing Factors | Relevant Research Area |
|---|---|---|---|
| Directed C–H Activation | Ortho-functionalized benzamides | Amide directing group, transition-metal catalyst (Pd, Cu, Co) rsc.orgnih.gov | Synthetic Methodology |
| Photocatalytic N-Dealkylation | Secondary amide formation | Photocatalyst (e.g., methylene (B1212753) blue), light source acs.orgresearchgate.net | Green Chemistry, Photochemistry |
| Radical α-Amino C-H Functionalization | Formation of new C-C bonds adjacent to the nitrogen | Radical initiator or photocatalyst | Radical Chemistry |
Advanced Computational Methodologies for Prediction and Design
Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work. For this compound, advanced computational methods can provide deep insights into its properties and reactivity.
Density Functional Theory (DFT) : DFT calculations can be employed to investigate the electronic structure, conformational preferences, and vibrational spectra of the molecule. tandfonline.comresearchgate.netresearchgate.netnih.gov Such studies can elucidate the influence of the trifluoromethyl and diisopropylamino groups on the molecule's geometry and electron distribution, helping to predict its reactivity in various chemical reactions. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the molecule, including its interactions with solvents and potential biological targets. This can provide insights into its solubility, membrane permeability, and binding modes with proteins, which is crucial for applications in medicinal chemistry. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes. This can be particularly useful for understanding the role of weak interactions, such as those involving the fluorine atoms of the trifluoromethyl group. researchgate.net
Table 2 outlines potential applications of various computational methodologies.
| Methodology | Predicted Properties | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity descriptors, spectroscopic properties researchgate.netnih.gov | Guiding synthetic strategies, interpreting experimental data |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, binding affinity tandfonline.com | Drug design, material property simulation |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis, non-covalent interactions researchgate.net | Understanding intermolecular forces in crystal packing and ligand-receptor binding |
Integration into Hybrid Material Systems
The unique structural features of this compound make it an interesting candidate for incorporation into hybrid material systems, where the properties of organic and inorganic components are combined.
Polymer Blends : Benzamide-containing polymers have been synthesized and blended with other polymers like Nylon 6 to enhance miscibility through hydrogen bonding. mdpi.comnih.gov While the N,N-disubstitution in the target molecule precludes hydrogen bond donation, its bulky and lipophilic nature, conferred by the diisopropyl and trifluoromethyl groups, could be exploited to modify the physical properties of polymer blends, such as thermal stability and solubility.
Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials constructed from metal ions and organic linkers. scinito.aiekb.egrsc.org While the current molecule is not a traditional linker, derivatives could be designed for this purpose. For instance, introducing carboxylic acid groups onto the phenyl ring would allow it to act as a linker. The trifluoromethyl and diisopropyl groups would then project into the pores of the MOF, tuning the pore environment's hydrophobicity and potentially influencing its capacity for gas storage or separation.
Functional Coatings : The trifluoromethyl group is known to impart hydrophobicity. nih.gov This property could be leveraged by incorporating the molecule or its derivatives into coatings to create water-repellent surfaces. The bulky diisopropyl groups might also contribute to creating a rough surface morphology on a nanoscale, further enhancing hydrophobicity.
Leveraging Machine Learning for Compound Property Prediction
Machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties, thus accelerating the discovery process. colab.ws
Quantitative Structure-Property Relationship (QSPR) : QSPR models can be developed to predict various physicochemical properties of this compound and its analogues. mdpi.com By training ML algorithms on datasets of similar compounds, it is possible to predict properties like solubility, melting point, and lipophilicity without the need for experimental measurements. ugent.be
Prediction of Biological Activity : If initial screening reveals some biological activity, ML models could be trained to predict the activity of new derivatives. This can guide the synthesis of more potent and selective compounds, saving time and resources in the drug discovery pipeline.
Reaction Outcome Prediction : ML models are increasingly being used to predict the outcome and optimal conditions for chemical reactions. For the functionalization of this compound, ML could help identify the most promising catalysts and reaction conditions for desired transformations, such as the C-H activation reactions discussed earlier.
Table 3 lists machine learning models and their potential predictive applications.
| Machine Learning Model | Property to Predict | Potential Impact |
|---|---|---|
| Random Forest / Gradient Boosting | Physicochemical properties (solubility, logP) mdpi.comaalto.fi | Faster screening of virtual compound libraries |
| Deep Neural Networks | Biological activity, toxicity | Prioritization of synthetic targets in drug discovery |
| Graph Convolutional Networks | Reaction selectivity and yield | Optimization of synthetic routes |
Challenges and Opportunities in Synthetic Scale-Up for Academic Research
Transitioning a synthetic route from a laboratory bench to a larger scale presents numerous challenges and opportunities. pharmaceuticalprocessingworld.com
Challenges : The synthesis of this compound, likely involving the reaction of 4-(trifluoromethyl)benzoyl chloride with diisopropylamine (B44863), may face challenges on a larger scale. These could include managing the exothermicity of the reaction, ensuring efficient purification to remove any unreacted starting materials or byproducts, and the cost and availability of the starting materials. researchgate.net
Opportunities : The scale-up process provides an opportunity to optimize the reaction conditions for efficiency and sustainability. This could involve exploring alternative, greener solvents, developing catalytic methods to replace stoichiometric reagents, or implementing continuous flow chemistry. Flow chemistry, in particular, can offer better control over reaction parameters, improved safety, and easier scalability.
Interdisciplinary Research Directions
The future of research on this compound lies in its exploration at the interface of different scientific disciplines. nih.gov
Medicinal Chemistry : The benzamide scaffold is present in numerous biologically active compounds. researchgate.netnih.gov The trifluoromethyl group is a well-known bioisostere for other groups and can enhance metabolic stability and membrane permeability. nih.gov Interdisciplinary research with biologists could explore the potential of this compound and its derivatives as inhibitors of specific enzymes or protein-protein interactions.
Materials Science : Collaboration with materials scientists could lead to the development of new "smart" materials. For example, incorporating the molecule into polymers could lead to materials with tunable thermal or mechanical properties. The fluorine content could also be exploited in the design of advanced materials for electronics or optics. researchgate.net
Agrochemicals : The trifluoromethyl group is a common feature in many modern pesticides and herbicides. Research in collaboration with agricultural scientists could investigate the potential herbicidal or insecticidal properties of this compound and its derivatives.
Table 4 highlights potential interdisciplinary research avenues.
| Discipline | Potential Research Focus | Example Application |
|---|---|---|
| Medicinal Chemistry | Design and synthesis of analogues for biological screening. acs.org | Development of new therapeutic agents. |
| Materials Science | Incorporation into polymers or MOFs. nih.gov | Creation of functional materials with tailored properties. |
| Agrochemistry | Screening for herbicidal or insecticidal activity. | Development of new crop protection agents. |
| Computational Science | Building predictive models for properties and reactivity. | Accelerating the design and discovery cycle. |
Q & A
Q. Q1: What are the key considerations for synthesizing N,N-Di(propan-2-yl)-4-(trifluoromethyl)benzamide with high purity?
Answer:
- Reagent Handling : Use anhydrous conditions for moisture-sensitive reagents like 4-(trifluoromethyl)benzoyl chloride. Sodium pivalate (NaOPiv) must be stored in a desiccator to avoid hydration, which can reduce reaction efficiency .
- Thermal Stability : The intermediate N-(benzyloxy)-4-(trifluoromethyl)benzamide (Compound 2) is thermally unstable. Avoid prolonged storage; proceed immediately to the next step to prevent decomposition .
- Safety Protocols : Conduct a hazard analysis for reagents (e.g., trichloroisocyanuric acid, dichloromethane) and implement fume hood ventilation. Ames testing indicates mutagenicity comparable to benzyl chloride, necessitating PPE and controlled handling .
Q. Q2: How do competing reaction pathways affect the selectivity of N,N-dialkylation in this compound?
Answer:
- Nucleophilic Competition : The isopropylamine group competes with benzamide oxygen for alkylation. Steric hindrance from the trifluoromethyl group favors N-alkylation over O-alkylation. Kinetic studies using in situ IR can monitor intermediate formation .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states. Non-polar solvents may lead to byproducts like N-oxide derivatives .
- Catalytic Influence : Lewis acids (e.g., ZnCl₂) can shift selectivity by coordinating to the benzamide carbonyl, though they risk hydrolyzing the trifluoromethyl group .
Contradictory Data in Mutagenicity Studies
Q. Q3: How should researchers reconcile conflicting mutagenicity reports for anomeric amide derivatives?
Answer:
- Ames Test Variability : Compound 3 (structurally similar) showed lower mutagenicity in Ames II testing compared to other anomeric amides. Differences in bacterial strain sensitivity (e.g., TA98 vs. TA100) and metabolic activation (S9 mix) can explain discrepancies .
- Structural Modifiers : The trifluoromethyl group’s electron-withdrawing effect may reduce DNA adduct formation. Compare with analogs lacking this group to isolate mutagenic contributors .
- Mitigation Strategies : Use computational tools (e.g., Derek Nexus) to predict mutagenicity and prioritize in vitro assays for high-risk candidates .
Analytical Characterization Challenges
Q. Q4: What advanced techniques resolve ambiguities in structural elucidation of this benzamide?
Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl group orientation (δ -62 to -65 ppm). Overlapping signals in ¹H NMR can be resolved via 2D-COSY or NOESY .
- Mass Spectrometry : High-resolution LC-MS/MS differentiates isobaric byproducts (e.g., N-oxide vs. hydroxylamine derivatives). Use isotopic labeling (e.g., D₃-acetonitrile) to track reaction pathways .
- X-ray Crystallography : Single-crystal analysis confirms the amide bond geometry and steric effects of the isopropyl groups, critical for structure-activity relationship (SAR) studies .
Pharmacological Profiling in Drug Design
Q. Q5: How can researchers leverage this compound’s properties for kinase inhibitor development?
Answer:
- Target Selection : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for ATP-binding pocket targeting (e.g., EGFR or BRAF kinases) .
- SAR Optimization : Replace the isopropyl groups with bulkier tert-butyl or cyclopropyl to modulate selectivity. Test against kinase panels to assess off-target effects .
- In Vivo Studies : Use deuterated analogs to prolong half-life. Monitor pharmacokinetics (Cmax, AUC) in rodent models to validate drug-likeness .
Scaling-Up Challenges
Q. Q6: What industrial methods improve yield during large-scale synthesis?
Answer:
- Continuous Flow Reactors : Enhance heat transfer and mixing for exothermic steps (e.g., pivaloylation). Reduces decomposition risks compared to batch processes .
- Catalytic Recycling : Immobilize catalysts (e.g., Pd/C for deprotection) on mesoporous silica to minimize waste and cost .
- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and adjust parameters in real-time .
Environmental and Safety Compliance
Q. Q7: What waste management protocols are critical for this compound’s synthesis?
Answer:
- Halogenated Waste : Chlorinated solvents (DCM) and trifluoromethyl byproducts require segregation. Use activated carbon filtration before incineration to avoid HF emissions .
- Mutagenic Byproducts : Treat aqueous waste with sodium hypochlorite to degrade hydroxylamine derivatives. Validate via LC-MS to ensure complete decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
